molecular formula C12H8N2O2 B428298 pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one CAS No. 10189-46-5

pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

Cat. No. B428298
Key on ui cas rn: 10189-46-5
M. Wt: 212.2g/mol
InChI Key: SMKXEJRITQTCCL-UHFFFAOYSA-N
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Patent
US09193749B2

Procedure details

Title compound 13 (3.65 g, 14.7 mmol) was dissolved in DMF (25.0 mL) and sodium hydroxide (0.706 g, 17.7 mmol) was added. The reaction mixture was stirred at 130° C. for 5 hours. The mixture was cooled down to room temperature and an ice/water mixture was added. The precipitate was filtered then triturated in ethanol to afford title compound 14 (1.798 g, 58%) as a white solid. LRMS (ESI): (calc) 212.06. (found) 213.2 (MH)+.
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.706 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:17]=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13])=[O:5].[OH-].[Na+]>CN(C=O)C>[N:17]1[C:2]2[O:13][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=3[NH:6][C:4](=[O:5])[C:3]=2[CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
ClC1=C(C(=O)NC2=C(C=CC=C2)O)C=CC=N1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.706 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 130° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
then triturated in ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1=CC=CC=2C(NC3=C(OC21)C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.798 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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